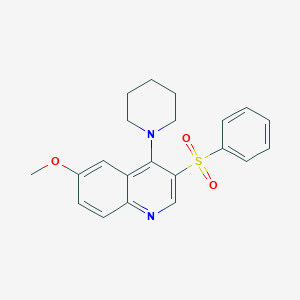

3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a benzenesulfonyl group, a methoxy group, and a piperidin-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that quinoline derivatives exhibit a wide range of pharmacological effects, making them significant in medicinal chemistry. The specific biological activities associated with 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.

- Anticancer Properties : Quinoline derivatives are being investigated for their potential to inhibit cancer cell growth.

- Antiviral Effects : Some studies suggest that this compound may possess antiviral properties against specific viruses.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of quinoline derivatives, including this compound. Below are summarized findings from notable research:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy | Demonstrated significant activity against Gram-positive bacteria. |

| Study B | Anticancer potential | Showed inhibition of tumor growth in vitro with low toxicity to normal cells. |

| Study C | Mechanism exploration | Identified interaction with specific kinase pathways involved in cancer progression. |

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Methoxy group on quinoline | Antimicrobial, Antiviral |

| 4-Piperidinoquinoline | Piperidine substitution | Anticancer |

| Benzenesulfonamide | Sulfonamide group | Antibacterial |

This unique combination of functional groups may lead to distinct pharmacological profiles and therapeutic potentials compared to other derivatives.

Wirkmechanismus

The mechanism by which 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

3-(Bromobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

3-(Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

3-(Fluorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

Uniqueness: 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the benzenesulfonyl group, in particular, enhances its binding affinity and selectivity towards certain targets compared to its halogenated counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Biologische Aktivität

3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline class of heterocyclic compounds. Its structure includes a quinoline backbone with a benzenesulfonyl group, a methoxy group at the 6-position, and a piperidine moiety at the 4-position. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Features

The compound's structure can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Quinoline Backbone | Provides a platform for various biological interactions. |

| Benzenesulfonyl Group | Enhances solubility and stability, potentially increasing biological activity. |

| Methoxy Group | May influence pharmacokinetics and bioavailability. |

| Piperidine Moiety | Contributes to the compound's nucleophilic properties and interaction with biological targets. |

Biological Activities

Research indicates that quinoline derivatives exhibit a wide range of pharmacological effects, including:

- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antiviral Properties: Quinoline derivatives are being explored for their potential in treating viral infections.

- Anticancer Effects: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis.

Case Studies

- Anticancer Activity: A study evaluating related quinoline compounds demonstrated significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). These compounds inhibited the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

- Antimicrobial Efficacy: Research has shown that quinoline derivatives can exhibit potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves inhibiting protein synthesis and disrupting nucleic acid synthesis pathways .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cellular processes, particularly in cancer metabolism.

- Receptor Interaction: The piperidine moiety could enhance binding to specific receptors, improving therapeutic efficacy.

- Cell Cycle Interference: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Methoxy group on quinoline | Antimicrobial, Antiviral |

| 4-Piperidinoquinoline | Piperidine substitution | Anticancer |

| Benzenesulfonamide | Sulfonamide group | Antibacterial |

This comparison highlights that while many quinoline derivatives possess biological activities, the specific combination of functional groups in this compound may lead to distinct pharmacological profiles.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6-methoxy-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-26-16-10-11-19-18(14-16)21(23-12-6-3-7-13-23)20(15-22-19)27(24,25)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIEQBUKPCUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.